2-Chloro-5-nitropyrimidin-4-ol
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Overview
Description
2-Chloro-5-nitropyrimidin-4-ol is a chemical compound characterized by the presence of chlorine and nitro functional groups attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitropyrimidin-4-ol typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitropyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-amino-5-nitropyrimidin-4(1H)-one.
Reduction: Formation of 2-chloro-5-aminopyrimidin-4(1H)-one.
Oxidation: Formation of various oxidized pyrimidine derivatives.
Scientific Research Applications
2-Chloro-5-nitropyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as an intermediate in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitropyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyrimidin-4-amine: Similar in structure but with an amino group instead of a hydroxyl group.
2-Chloro-4-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness
2-Chloro-5-nitropyrimidin-4-ol is unique due to its specific combination of chlorine and nitro functional groups on a pyrimidine ring, which provides distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable intermediate in the development of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWXGRKOOLHJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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